
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride
Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride typically begins with thiophene-2-carboxylic acid as the starting material.
Reaction Steps: The piperidine group is introduced through a nucleophilic substitution reaction. The carboxylic acid group on the thiophene ring is first activated, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂).
Nucleophilic Substitution: The activated acid chloride is then reacted with piperidine in the presence of a suitable base, such as triethylamine, to form the piperidinylmethyl derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the piperidinylmethyl derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and to handle large volumes of reagents and solvents.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiophene ring, leading to the formation of thiophene derivatives with different functional groups.
Substitution: The piperidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Reduced Thiophenes: Resulting from the reduction of the thiophene ring.
Substituted Thiophenes: Resulting from nucleophilic substitution reactions involving the piperidine group.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: Thiophene derivatives are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the potential biological applications of this compound and its derivatives.
Medicine: The compound and its derivatives may be investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine group can enhance the compound's ability to bind to these targets, potentially leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors on cell surfaces, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol: Another compound with a piperidine group attached to a heterocyclic ring.
5-(Piperidin-1-ylmethyl)-1H-indole: A compound with a piperidine group attached to an indole ring.
Uniqueness: 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride is unique due to its thiophene core, which imparts distinct chemical and biological properties compared to compounds with other heterocyclic cores
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMWUJDRISCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


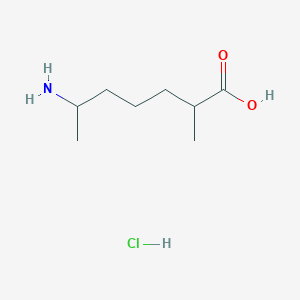
amine](/img/structure/B1526095.png)
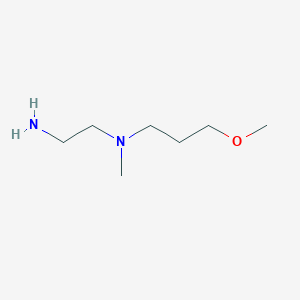
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)
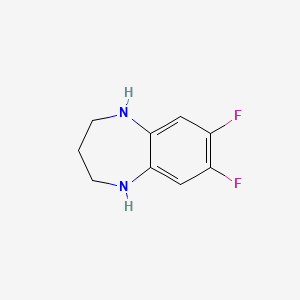
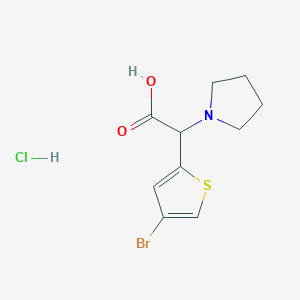
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)
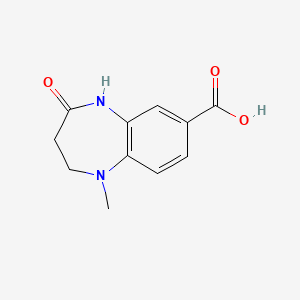

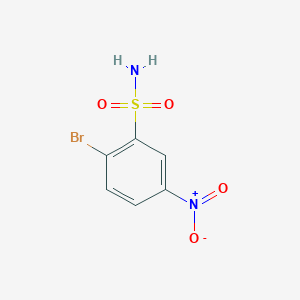
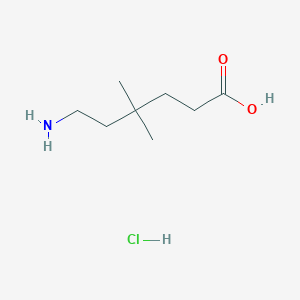
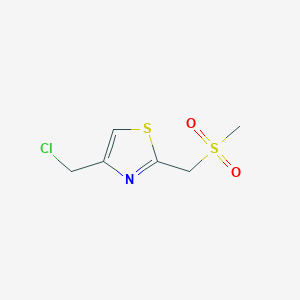
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)
